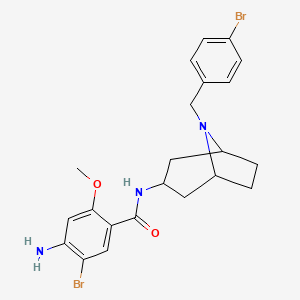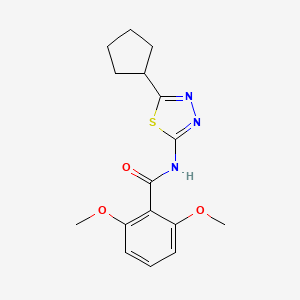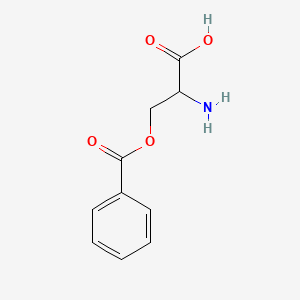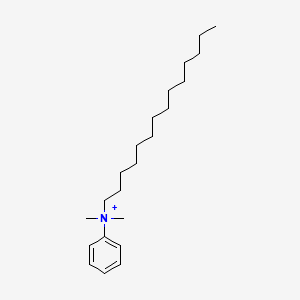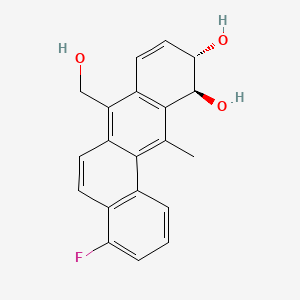
Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its multi-ring structure, which includes a benzene ring fused to an anthracene moiety. The presence of hydroxyl, fluoro, and methyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- typically involves multi-step organic reactions. The process often starts with the preparation of the anthracene core, followed by the introduction of functional groups through various chemical reactions such as halogenation, hydroxylation, and methylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize the efficiency and cost-effectiveness of the production process. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluoro or hydroxyl groups.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and reaction time are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of PAHs.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The presence of functional groups like hydroxyl and fluoro enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benz(a)anthracene-10,11-diol
- Benz(a)anthracene-4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-
- Benz(a)anthracene-10,11-dihydro-7-(hydroxymethyl)-12-methyl-
Uniqueness
Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- stands out due to the combination of its functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
80782-85-0 |
|---|---|
Molecular Formula |
C20H17FO3 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
(10S,11S)-4-fluoro-7-(hydroxymethyl)-12-methyl-10,11-dihydrobenzo[a]anthracene-10,11-diol |
InChI |
InChI=1S/C20H17FO3/c1-10-18-12-3-2-4-16(21)11(12)5-6-13(18)15(9-22)14-7-8-17(23)20(24)19(10)14/h2-8,17,20,22-24H,9H2,1H3/t17-,20+/m0/s1 |
InChI Key |
AHTSKVYCPCCQJQ-FXAWDEMLSA-N |
Isomeric SMILES |
CC1=C2C3=C(C=CC2=C(C4=C1[C@@H]([C@H](C=C4)O)O)CO)C(=CC=C3)F |
Canonical SMILES |
CC1=C2C3=C(C=CC2=C(C4=C1C(C(C=C4)O)O)CO)C(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)-](/img/structure/B14433571.png)

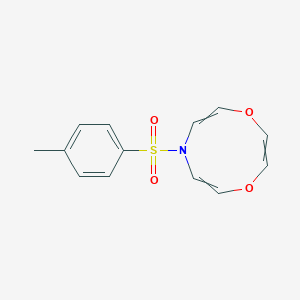
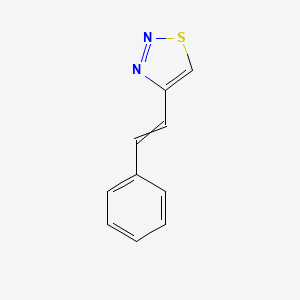
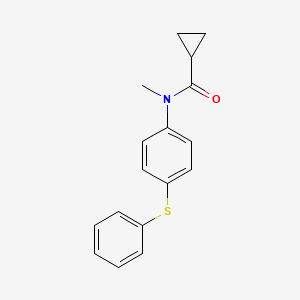
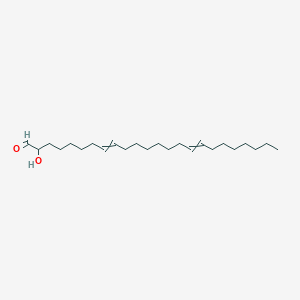

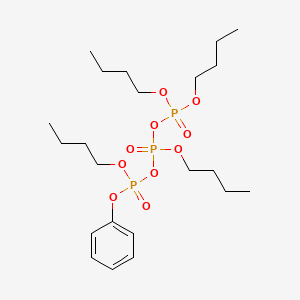
![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)
